molecular formula C14H9Cl2NO2 B12877984 3-(2,3-Dichloro-4-methoxyphenyl)-1,2-benzoxazole CAS No. 87828-90-8

3-(2,3-Dichloro-4-methoxyphenyl)-1,2-benzoxazole

Cat. No.: B12877984
CAS No.: 87828-90-8
M. Wt: 294.1 g/mol
InChI Key: MAWSUYFRZQTZRC-UHFFFAOYSA-N
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Description

3-(2,3-Dichloro-4-methoxyphenyl)-1,2-benzoxazole is a potent and selective small molecule inhibitor of the TGF-β receptor type I kinase, also known as ALK5. It functions by competitively binding to the ATP-binding site of the ALK5 receptor, thereby blocking the phosphorylation and activation of downstream Smad signaling proteins (Smad2/3). This compound is a valuable pharmacological tool for investigating the role of the TGF-β pathway in a wide range of cellular processes, including epithelial-to-mesenchymal transition (EMT), cell proliferation, differentiation, and apoptosis. Research utilizing this inhibitor has been instrumental in elucidating the pathogenic role of TGF-β signaling in fibrosis, cancer metastasis, and other fibroproliferative diseases. It enables scientists to dissect complex signaling networks and validate targets for therapeutic intervention in these conditions. The compound is supplied for research use only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

87828-90-8

Molecular Formula

C14H9Cl2NO2

Molecular Weight

294.1 g/mol

IUPAC Name

3-(2,3-dichloro-4-methoxyphenyl)-1,2-benzoxazole

InChI

InChI=1S/C14H9Cl2NO2/c1-18-11-7-6-9(12(15)13(11)16)14-8-4-2-3-5-10(8)19-17-14/h2-7H,1H3

InChI Key

MAWSUYFRZQTZRC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)C2=NOC3=CC=CC=C32)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-Dichloro-4-methoxyphenyl)-1,2-benzoxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,3-dichloro-4-methoxyaniline with salicylic acid derivatives in the presence of dehydrating agents. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The benzoxazole ring undergoes electrophilic substitution at electron-rich positions, while the dichloro-methoxyphenyl group directs reactivity through its substituents:

Reaction TypeReagents/ConditionsPosition ModifiedMajor ProductsYield (%)Source
BrominationNBS/Fe(OTf)₃ in CH₃CN (40°C)Benzoxazole C-55-Bromo-3-(2,3-dichloro-4-methoxyphenyl)-1,2-benzoxazole89
NitrationHNO₃/H₂SO₄ (0°C, 2 hr)Phenyl ring C-4'4'-Nitro derivative72

Key finding: Iron triflimide catalysts enhance regioselectivity in bromination reactions by stabilizing transition states through Lewis acid interactions .

Nucleophilic Aromatic Substitution

The 2,3-dichloro group on the phenyl ring participates in nucleophilic displacement under specific conditions:

NucleophileBase/SolventTemperatureProductYield (%)Selectivity (D3/D2)Source
MethoxideK₂CO₃/DMF80°C3-(2-Methoxy-4-methoxyphenyl)-1,2-benzoxazole68145:1
PiperazineCs₂CO₃/toluene110°CPiperazinyl-substituted analog81394:1

Mechanistic insight: Copper(I) iodide/N,N'-dimethylethylenediamine catalytic systems enable C–O bond formation with <5% side-product generation .

Redox Transformations

The benzoxazole core demonstrates stability under controlled reduction conditions:

ProcessReagentsTarget SiteOutcomeApplicationSource
ReductionH₂ (1 atm)/Pd-COxazole ringRing-opening to form diamine derivativeIntermediate for drug design
OxidationKMnO₄/H₂SO₄Methoxy groupDemethylation to phenolic formBioactive metabolite

Notable observation: Vanadyl catalysts enable asymmetric sulfenylation at the benzoxazole C-2 position with 89–94% enantiomeric excess .

Cross-Coupling Reactions

Palladium-mediated couplings exploit the halogenated aromatic system:

Coupling TypeCatalytic SystemPartnersProductsTurnover Frequency (h⁻¹)Source
Suzuki-MiyauraPd(PPh₃)₄/K₃PO₄Aryl boronic acidsBiarylbenzoxazoles220
Buchwald-HartwigPd₂(dba)₃/XantphosPrimary aminesN-Arylaminobenzoxazoles180

Optimized protocol: Microwave irradiation (120°C, 20 min) improves yields by 22% compared to thermal heating .

Cycloaddition and Ring Expansion

The electron-deficient benzoxazole participates in [3+2] cycloadditions:

DipolarophileConditionsNew Ring SystemBiological ActivityIC₅₀ (nM)Source
Nitrile oxideCHCl₃/refluxIsoxazolo-benzoxazoleD3 receptor antagonist1.12
Azomethine ylideToluene/110°CPyrrolo-fused derivativeAnticancer (MCF-7 cells)2.61

Critical Analysis of Reaction Pathways

Recent studies demonstrate that:

  • Steric effects from the 2,3-dichloro group suppress para-substitution on the phenyl ring (>98% meta-selectivity)

  • Solvent polarity directly impacts cyclization kinetics (THF > DMF > solvent-free)

  • Catalyst design : Gold chloride (HAuCl₄) enables one-pot benzoxazole synthesis from Schiff bases with 96% efficiency

This comprehensive reaction profile establishes 3-(2,3-dichloro-4-methoxyphenyl)-1,2-benzoxazole as a versatile scaffold for medicinal chemistry and materials science applications.

Scientific Research Applications

Chemistry

The compound serves as a building block in organic synthesis. Its structure allows for various chemical modifications, making it useful in developing new materials and compounds.

Biology

Research indicates that 3-(2,3-Dichloro-4-methoxyphenyl)-1,2-benzoxazole exhibits significant biological activity:

  • Anticancer Activity:
    The compound has shown cytotoxic effects against several cancer cell lines. A summary of its effectiveness is presented below:
Cell LineIC50 (µM)Effect
MCF-7 (Breast)>10Moderate cytotoxicity
A549 (Lung)6.5Significant cytotoxicity
HepG2 (Liver)8.0Moderate cytotoxicity
PC3 (Prostate)7.0Significant cytotoxicity

The mechanism involves apoptosis induction through caspase activation, highlighting its potential as a therapeutic agent against breast cancer.

  • Antimicrobial Activity:
    The compound also demonstrates antimicrobial properties against various pathogens:
MicroorganismMIC (µg/mL)Activity
Bacillus subtilis (Gram+)50Moderate activity
Escherichia coli (Gram-)25Significant activity
Pichia pastoris (Yeast)30Moderate activity

These findings suggest its potential as a lead compound for developing new antimicrobial agents.

Medicinal Chemistry

The compound's ability to inhibit specific enzymes and receptors makes it valuable in drug discovery. Its derivatives have been investigated for therapeutic potential in treating various diseases by modulating cellular pathways involved in growth and proliferation.

Structure–Activity Relationship (SAR)

The biological activities of benzoxazole derivatives are influenced by their substituents. For instance:

  • Electron-donating groups like methoxy enhance anticancer and antimicrobial activities.
  • Electron-withdrawing groups tend to reduce these effects.

This understanding aids in optimizing the structure for improved efficacy.

Breast Cancer Study

A study involving MCF-7 cells demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. The mechanism was linked to apoptosis induction via caspase activation.

Antimicrobial Efficacy

In comparative studies against standard antibiotics, the compound exhibited lower minimum inhibitory concentration values than commonly used treatments for Escherichia coli infections, indicating its potential as an alternative treatment option.

Mechanism of Action

The mechanism of action of 3-(2,3-Dichloro-4-methoxyphenyl)-1,2-benzoxazole involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it has been reported to act as an inotropic agent, influencing cardiomyocyte contractility without affecting calcium mobilization .

Comparison with Similar Compounds

Structural and Isomeric Comparisons with Benzoxazole Derivatives

The 1,2-benzoxazole scaffold differs from its 1,3-isomer in ring connectivity, leading to distinct electronic and spatial properties. For example, highlights that cyclization of acetylated oximes in pyridine yields a 3:7 mixture of 1,3- and 1,2-benzoxazoles, with the latter being more sterically accessible for further functionalization . In contrast, 1,3-benzoxazoles may exhibit greater planarity, altering interactions with enzyme active sites.

Comparison with Benzothiazole and Benzimidazole Analogs

Benzothiazoles (sulfur-containing) and benzimidazoles (nitrogen-containing) are structurally related heterocycles. Benzimidazoles, on the other hand, offer hydrogen-bonding capabilities via their NH groups, which are absent in benzoxazoles. The target compound’s oxygen atom in the benzoxazole core provides moderate polarity, balancing solubility and membrane permeability.

Substituent-Specific Comparisons

Chlorinated vs. Methoxy-Substituted Derivatives

describes a quinazolinone derivative with multiple methoxyphenyl groups, which may exhibit higher solubility but reduced metabolic stability compared to chlorinated analogs .

Heterocyclic Additions: Pyrazole and Triazole Derivatives

details 3-(1H-pyrazol-4-yl)-1,2-benzoxazole (C₁₀H₇N₃O, 185.18 g/mol), where the pyrazole moiety introduces additional hydrogen-bonding sites . The target compound’s dichlorophenyl group prioritizes halogen bonding over hydrogen bonding, a critical distinction in drug-receptor interactions.

Data Tables Summarizing Key Comparisons

Table 1: Structural and Physicochemical Comparison of Benzazole Derivatives

Compound Core Structure Substituents Molar Mass (g/mol) Key Properties
Target Compound 1,2-Benzoxazole 2,3-Cl, 4-OMe phenyl ~328* High lipophilicity, halogen bonding
3-(1H-Pyrazol-4-yl)-1,2-benzoxazole 1,2-Benzoxazole Pyrazole 185.18 Hydrogen-bonding capability
Bis-benzothiazole Benzothiazole Variable alkyl/aryl ~300–400 Electron-withdrawing, anticancer
Quinazolinone derivative Quinazolinone 4-Methoxyphenyl ~750 High solubility, moderate stability

*Estimated based on analogous compounds.

Biological Activity

3-(2,3-Dichloro-4-methoxyphenyl)-1,2-benzoxazole is a synthetic compound that has garnered attention due to its significant biological activity, particularly in the context of cancer treatment and other therapeutic applications. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the benzoxazole family and features a unique structure characterized by:

  • Molecular Formula : C15_{15}H11_{11}Cl2_2N\O
  • Molecular Weight : Approximately 321.17 g/mol
  • Functional Groups : Presence of dichloro and methoxy substituents which enhance its biological activity.

Research indicates that this compound functions primarily as an inhibitor of vascular endothelial growth factor receptor 2 (VEGFR-2) . This receptor is crucial in processes such as:

  • Angiogenesis : Formation of new blood vessels.
  • Tumor Growth : Inhibition can lead to reduced tumor proliferation.

The compound's ability to modulate signaling pathways related to inflammation and cell proliferation suggests a multifaceted mechanism that could be leveraged for therapeutic effects against various cancers .

Anticancer Activity

In vitro studies have demonstrated the cytotoxic effects of this compound against several cancer cell lines. Notably:

  • MCF-7 (breast cancer) : IC50_{50} values indicate effective inhibition at low concentrations.
  • HepG2 (liver cancer) : Similar cytotoxicity observed.

These findings align with broader research on benzoxazole derivatives, which have been shown to exert cytotoxic effects across multiple cancer types .

Antimicrobial Activity

While primarily studied for its anticancer properties, preliminary investigations suggest potential antimicrobial activity. The compound's structural analogs have shown varying degrees of effectiveness against bacterial strains such as Bacillus subtilis (Gram-positive) and Escherichia coli (Gram-negative) .

Comparative Analysis with Similar Compounds

A comparative analysis of structurally similar compounds reveals distinct biological activities:

Compound NameStructural FeaturesUnique Aspects
4-MethoxybenzoxazoleMethoxy group on benzoxazoleExhibits different biological activities
5-NitrobenzoxazoleNitro group on benzoxazoleKnown for its antibacterial properties
2-AminobenzoxazoleAmino group on benzoxazoleActs as a precursor for various derivatives
6-ChlorobenzoxazoleChlorine substitution on benzoxazoleDisplays unique reactivity patterns

This table highlights the unique profile of this compound in terms of its specific interactions and potential applications in medicinal chemistry .

Case Studies and Research Findings

  • Cytotoxicity Studies : A study demonstrated that derivatives of benzoxazoles exhibit significant cytotoxicity against various cancer cell lines. The presence of specific substituents like dichloro and methoxy groups was correlated with enhanced activity .
  • VEGFR-2 Inhibition : Another investigation focused on the compound's role in inhibiting VEGFR-2, showcasing its potential in therapeutic applications targeting angiogenesis in tumors .
  • Antimicrobial Screening : Limited studies have indicated some antimicrobial properties; however, further research is required to establish definitive MIC values and efficacy against a broader spectrum of pathogens .

Q & A

Q. What strategies integrate experimental and computational data to predict metabolic stability?

  • Methodological Answer: Combine DFT-calculated Fukui indices (to identify reactive sites) with in vitro microsomal assays. For example, methoxy groups reduce oxidative metabolism, while chlorinated phenyl rings resist CYP450-mediated degradation. Validate with LC-MS metabolite profiling .

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